molecular formula C14H12O3 B12435840 2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)- CAS No. 106276-48-6

2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)-

Cat. No.: B12435840
CAS No.: 106276-48-6
M. Wt: 228.24 g/mol
InChI Key: AOYGYGJJEGVZLW-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)-, also known as (2E)-3-(2-Methoxy-1-naphthyl)-2-propenoic acid, is an organic compound with the molecular formula C14H12O3. This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propenoic acid moiety. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-1-naphthaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways related to cell growth and proliferation. Its methoxy group and propenoic acid moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 3-(2-methoxy-1-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

106276-48-6

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid

InChI

InChI=1S/C14H12O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

AOYGYGJJEGVZLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=CC(=O)O

Origin of Product

United States

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